1H NMR and 13C NMR chemical shifts for methyl [1,4'-bipiperidine]-4-carboxylate
1H NMR and 13C NMR chemical shifts for methyl [1,4'-bipiperidine]-4-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl [1,4'-Bipiperidine]-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of methyl [1,4'-bipiperidine]-4-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data based on established NMR principles and spectral data from analogous structures. It offers a detailed breakdown of expected chemical shifts, coupling constants, and structural assignments. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality NMR data, supplemented by a discussion on the utility of two-dimensional NMR techniques for unambiguous structural confirmation.
Introduction
Methyl [1,4'-bipiperidine]-4-carboxylate is a heterocyclic compound featuring a bipiperidine scaffold, a common structural motif in medicinal chemistry. The precise characterization of such molecules is fundamental to understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[1]
This guide serves as an expert resource, detailing the predicted ¹H and ¹³C NMR spectra of the title compound. By dissecting the influence of various structural features—such as the N-alkylation of one piperidine ring and the presence of a methyl ester—we can build a highly accurate predictive model for its spectral signature. This approach not only aids in the identification of the compound but also provides a framework for interpreting the spectra of related derivatives.
Molecular Structure and Assignment
To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for methyl [1,4'-bipiperidine]-4-carboxylate is essential. The structure consists of two piperidine rings linked by a nitrogen-carbon bond. Ring A bears the methyl carboxylate group at the C4 position, and its nitrogen (N1) is substituted by the C4' position of Ring B.
Caption: IUPAC numbering for methyl [1,4'-bipiperidine]-4-carboxylate.
Both piperidine rings are expected to adopt a stable chair conformation to minimize steric strain.[2] This conformational preference is critical as it dictates the axial and equatorial positions of the protons, leading to distinct chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted based on the principle of additivity, using known chemical shifts for piperidine and its derivatives as a baseline.[2][3][4] The analysis considers the electronic effects of the N-substituent on Ring A and the ester group at C4. All chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale and Notes |
| H₂/H₆ (Ring A, axial) | 2.05 - 2.20 | td | J_ax,ax ≈ 11-13, J_ax,eq ≈ 3-4 | 2H | Part of the N-substituted ring; axial protons typically upfield of equatorial. |
| H₂/H₆ (Ring A, equatorial) | 2.85 - 3.00 | dt | J_gem ≈ 12-14, J_eq,ax ≈ 3-4 | 2H | Deshielded due to proximity to the electronegative nitrogen atom. |
| H₃/H₅ (Ring A, axial) | 1.60 - 1.75 | qd | J_ax,ax ≈ 11-13, J_ax,eq ≈ 3-4 | 2H | Complex multiplet due to coupling with H2/H6 and H4. |
| H₃/H₅ (Ring A, equatorial) | 1.85 - 2.00 | m | - | 2H | Overlapping with other signals; equatorial protons are typically downfield of axial. |
| H₄ (Ring A, axial) | 2.30 - 2.45 | tt | J_ax,ax ≈ 11-13, J_ax,eq ≈ 3-4 | 1H | Deshielded by the adjacent electron-withdrawing carboxylate group. |
| H₄' (Ring B, axial) | 2.45 - 2.60 | tt | J_ax,ax ≈ 11-13, J_ax,eq ≈ 3-4 | 1H | Functions as the N-substituent for Ring A, leading to a downfield shift. |
| H₂'/H₆' (Ring B, axial) | 2.55 - 2.70 | td | J_ax,ax ≈ 11-13, J_ax,eq ≈ 3-4 | 2H | Protons on the unsubstituted piperidine ring, alpha to the nitrogen. |
| H₂'/H₆' (Ring B, equatorial) | 3.00 - 3.15 | dt | J_gem ≈ 12-14, J_eq,ax ≈ 3-4 | 2H | Deshielded relative to simple piperidine due to the N-H environment. |
| H₃'/H₅' (Ring B) | 1.45 - 1.65 | m | - | 4H | Expected to be a complex, overlapping multiplet similar to piperidine itself.[2] |
| NH (Ring B) | 1.70 - 2.50 | br s | - | 1H | Broad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| -OCH₃ (Ester) | 3.65 - 3.75 | s | - | 3H | Characteristic singlet for a methyl ester. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are predicted based on data for N-alkylpiperidines and piperidine-4-carboxylates.[5][6] N-substitution typically causes a downfield shift at the α and β carbons.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, CDCl₃)
| Assigned Carbons | Predicted δ (ppm) | Rationale and Notes |
| C₂/C₆ (Ring A) | 53.0 - 54.5 | Alpha to the tertiary nitrogen, significantly deshielded. |
| C₃/C₅ (Ring A) | 28.0 - 29.5 | Beta to the tertiary nitrogen and the C4-ester group. |
| C₄ (Ring A) | 40.5 - 42.0 | Deshielded by the attached ester functionality. |
| C₂'/C₆' (Ring B) | 46.0 - 47.5 | Alpha to the secondary amine nitrogen, consistent with piperidine.[2] |
| C₃'/C₅' (Ring B) | 26.5 - 28.0 | Beta to the secondary amine nitrogen. |
| C₄' (Ring B) | 60.0 - 62.0 | Alpha to the tertiary nitrogen of Ring A, significantly deshielded. |
| -C =O (Ester) | 174.5 - 176.0 | Typical chemical shift for an ester carbonyl carbon. |
| -OC H₃ (Ester) | 51.5 - 52.5 | Characteristic shift for a methyl ester carbon. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-resolution, reliable NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to produce publication-quality spectra.
5.1 Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of methyl [1,4'-bipiperidine]-4-carboxylate directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal reference. The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Cap the NMR tube securely and vortex gently for 30-60 seconds, or until the sample is fully dissolved. A clear, homogeneous solution is required.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
5.2 NMR Instrument Parameters
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (30-degree pulse)
-
Spectral Width: 16 ppm (centered around 4.7 ppm)
-
Acquisition Time: ~2.5 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm (centered around 100 ppm)
-
Acquisition Time: ~1.1 seconds
-
Relaxation Delay (D1): 3 seconds
-
Number of Scans (NS): 1024 (or more, as ¹³C has low natural abundance)
-
Temperature: 298 K
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Two-Dimensional (2D) NMR for Structural Verification
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex molecules with significant signal overlap.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would be used to trace the connectivity of protons within each piperidine ring, for example, confirming the coupling between H₂/H₆ and H₃/H₅ in Ring A.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is the most reliable method for assigning carbon signals by linking them to their already-assigned proton counterparts from the ¹H NMR spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for establishing connectivity across quaternary carbons or heteroatoms. For instance, an HMBC correlation would be expected between the methyl protons (-OCH₃) and the carbonyl carbon (-C =O), as well as C4, confirming the location of the ester group.
Conclusion
The structural elucidation of methyl [1,4'-bipiperidine]-4-carboxylate is readily achievable through a systematic application of NMR spectroscopy. This guide provides a robust predictive framework for the ¹H and ¹³C NMR chemical shifts, grounded in the established principles of substituent effects on piperidine scaffolds. The detailed experimental protocol ensures the acquisition of high-fidelity data, while the strategic use of 2D NMR techniques offers a pathway to complete and unambiguous structural assignment. This comprehensive approach is vital for ensuring the identity and purity of this and related compounds in a research and development setting.
References
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Hashemi, S. M., et al. (2020). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. Chemistry & Biodiversity, 17(10), e2000473. [Link]
-
Li, H., et al. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 6, 27347. [Link]
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. [Link]
-
Manikandan, R., & Ponnuswamy, M. N. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 853-859. [Link]
-
Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
Sources
- 1. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
